Ammonium hexacyanoferrate(II)

Description

Properties

Molecular Formula |

C6H16FeN10 |

|---|---|

Molecular Weight |

284.10 g/mol |

IUPAC Name |

tetraazanium;iron(2+);hexacyanide |

InChI |

InChI=1S/6CN.Fe.4H3N/c6*1-2;;;;;/h;;;;;;;4*1H3/q6*-1;+2;;;;/p+4 |

InChI Key |

ZXQVPEBHZMCRMC-UHFFFAOYSA-R |

Canonical SMILES |

[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[NH4+].[NH4+].[NH4+].[NH4+].[Fe+2] |

Origin of Product |

United States |

Foundational & Exploratory

(NH4)4[Fe(CN)6] chemical and physical properties

An In-depth Technical Guide on the Core Chemical and Physical Properties of Ammonium (B1175870) Hexacyanoferrate(II)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ammonium hexacyanoferrate(II), with the chemical formula (NH₄)₄[Fe(CN)₆], is an inorganic coordination compound. Also known as ammonium ferrocyanide, this complex consists of ammonium cations and a hexacyanoferrate(II) anion. While not extensively documented as a therapeutic agent itself, its chemical properties and those of its decomposition products, such as Prussian blue and iron oxide nanoparticles, are of significant interest in various scientific and biomedical fields. This guide provides a comprehensive overview of the core chemical and physical properties of ammonium hexacyanoferrate(II), detailed experimental protocols, and potential applications relevant to the target audience.

Chemical and Physical Properties

Ammonium hexacyanoferrate(II) is a green crystalline powder.[1] It is soluble in water but insoluble in ethanol (B145695).[1] The compound is known to form hydrates.[1] It is sensitive to light and air, where it can decompose by losing ammonia (B1221849).[2] For long-term storage, it should be kept away from light and under an inert atmosphere, such as nitrogen.[2]

Quantitative Data Summary

| Property | Value | Source(s) |

| Chemical Formula | C₆H₁₆FeN₁₀ | [1] |

| Molar Mass | 284.109 g/mol | [1] |

| Appearance | Green crystalline powder | [1][2] |

| Solubility in Water | Soluble | [1] |

| Solubility in Ethanol | Insoluble | [1] |

| Decomposition Temperature | Begins to decompose at 95 °C | [3] |

Experimental Protocols

Synthesis and Purification

A common laboratory-scale synthesis of ammonium hexacyanoferrate(II) involves the neutralization of hydroferrocyanic acid with an ammonia solution, followed by salting out with ethanol.[1]

Experimental Workflow for Synthesis and Purification

Caption: Workflow for the synthesis and purification of (NH₄)₄[Fe(CN)₆].

A detailed purification method for the pale yellow trihydrate powder involves the following steps[2]:

-

Wash the powder with a 10% aqueous ammonia solution.

-

Filter the washed powder.

-

Wash the filtered powder several times with ethanol and then with diethyl ether.

-

Dry the purified product at room temperature.

It is crucial to store the final product away from light and under a nitrogen atmosphere as it decomposes in light and air through the loss of ammonia.[2]

Thermal Decomposition Analysis

The thermal decomposition of ammonium hexacyanoferrate(II) in air is a multi-step process that ultimately yields iron(III) oxide.[4] This process can be utilized as a method for synthesizing Prussian blue and iron oxide nanoparticles.[4]

Methodology: The thermal decomposition can be investigated using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC). The valence states of the iron atoms in the intermediate and final products can be determined using ⁵⁷Fe Mössbauer spectroscopy.[4]

Experimental Parameters:

-

Sample Preparation: Homogenize ammonium hexacyanoferrate(II) in an agate mortar to obtain a fine powder.

-

Thermal Analysis:

-

Apparatus: A suitable thermal analyzer (e.g., TG and DSC capable).

-

Temperature Range: Room temperature to 350 °C.[4]

-

Heating Rate: A controlled heating rate, for example, 2.5 °C/min.

-

Atmosphere: Air.

-

-

Mössbauer Spectroscopy:

-

Samples are heated in a furnace to selected temperatures within the decomposition range and then rapidly cooled.

-

Room temperature ⁵⁷Fe transmission Mössbauer spectra are then collected.

-

Signaling Pathways and Logical Relationships

Thermal Decomposition Pathway

The thermal decomposition of ammonium hexacyanoferrate(II) in air follows a sequential pathway, forming several intermediates before the final product.[4]

Caption: Thermal decomposition pathway of (NH₄)₄[Fe(CN)₆] in air.

This multi-step decomposition involves the sequential formation of (NH₄)₃[Feᴵᴵᴵ(CN)₆], (NH₄)₃[Feᴵᴵ(CN)₅], and Prussian Blue (Fe₄[Feᴵᴵ(CN)₆]₃), with the final product being Fe₂O₃.[4] Mössbauer spectroscopy is instrumental in unambiguously determining the valence states of the iron atoms at each stage of this process.[4]

Relevance to Drug Development and Research

While direct applications of (NH₄)₄[Fe(CN)₆] in drug development are not widely reported, its role as a precursor for nanomaterials with significant biomedical applications is noteworthy for researchers in this field.

Precursor for Prussian Blue and Iron Oxide Nanoparticles

The controlled thermal decomposition of ammonium hexacyanoferrate(II) provides a straightforward method for synthesizing Prussian blue and amorphous iron(III) oxide nanoparticles.[4] These nanoparticles have various biomedical applications:

-

Prussian Blue Nanoparticles: Prussian blue is an FDA-approved antidote for heavy-metal poisoning (e.g., thallium and radioactive cesium). Its nanoparticle formulations are being explored for applications in cancer therapy (photothermal therapy), bioimaging, and biosensing.

-

Iron Oxide Nanoparticles: Amorphous Fe₂O₃ can be further crystallized into various polymorphs (β-Fe₂O₃, γ-Fe₂O₃, and/or α-Fe₂O₃).[4] Superparamagnetic iron oxide nanoparticles (SPIONs) are extensively used as contrast agents in magnetic resonance imaging (MRI), in magnetic hyperthermia for cancer treatment, for targeted drug delivery, and in tissue repair.[5]

Toxicological Profile

Generally, ferrocyanide complexes are considered to have low toxicity. This is attributed to the strong covalent bond between the iron atom and the cyanide ligands, which prevents the release of free cyanide ions under normal physiological conditions. However, it is important to note that when heated to decomposition, toxic fumes of cyanide and ammonia can be emitted.[2]

Conclusion

Ammonium hexacyanoferrate(II) is a compound with well-defined chemical and physical properties. For researchers, scientists, and drug development professionals, its primary significance lies in its utility as a precursor for the synthesis of medically relevant nanomaterials, namely Prussian blue and various iron oxide polymorphs. The detailed experimental protocols for its synthesis, purification, and thermal decomposition provided in this guide offer a practical framework for leveraging this compound in the development of advanced materials for biomedical applications. Further research into the direct biological effects of (NH₄)₄[Fe(CN)₆] may reveal new opportunities for its application in the pharmaceutical and life sciences sectors. may reveal new opportunities for its application in the pharmaceutical and life sciences sectors.

References

- 1. Ammonium hexacyanoferrate(II) - Wikipedia [en.wikipedia.org]

- 2. AMMONIUM FERROCYANIDE | 14481-29-9 [chemicalbook.com]

- 3. Ammonium ferrocyanide - Sciencemadness Wiki [sciencemadness.org]

- 4. researchgate.net [researchgate.net]

- 5. Iron Oxide Nanoparticles for Biomedical Applications: A Perspective on Synthesis, Drugs, Antimicrobial Activity, and Toxicity - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Crystalline Architecture of Hexacyanoferrates: A Technical Guide

An in-depth analysis of the crystal structure of ammonium (B1175870) hexacyanoferrate(II) remains an area of active scientific inquiry, with a complete, publicly available crystal structure determination yet to be reported. However, by examining closely related compounds and leveraging established crystallographic principles, we can construct a comprehensive understanding of the anticipated structural characteristics and the methodologies required for such an analysis.

This technical guide is designed for researchers, scientists, and drug development professionals, providing a detailed overview of the structural components of ammonium hexacyanoferrate(II), a case study on a related mixed cation hexacyanoferrate(II) salt with determined crystallographic data, and the experimental protocols necessary for its analysis.

The Core Components: The Hexacyanoferrate(II) Anion and Ammonium Cation

Ammonium hexacyanoferrate(II), with the chemical formula (NH₄)₄[Fe(CN)₆], is an inorganic coordination compound. Its structure is defined by the ionic interactions between the tetraammonium cations (NH₄⁺) and the hexacyanoferrate(II) anion ([Fe(CN)₆]⁴⁻).

The hexacyanoferrate(II) anion features a central iron(II) ion octahedrally coordinated by six cyanide ligands. This [Fe(CN)₆]⁴⁻ complex is a classic example of a stable, low-spin d⁶ system, where the strong-field cyanide ligands lead to a significant splitting of the d-orbitals. The resulting complex is diamagnetic and typically exhibits a pale yellow color. The Fe-C and C-N bond lengths within this anion are crucial parameters in its structural description.

The ammonium cation (NH₄⁺) is a tetrahedral species that acts as the counter-ion, balancing the negative charge of the hexacyanoferrate(II) complex. The orientation and position of these cations within the crystal lattice are determined by electrostatic interactions and hydrogen bonding with the nitrogen atoms of the cyanide ligands.

While the precise crystal packing of (NH₄)₄[Fe(CN)₆] is not publicly documented, it is known to form green or yellow crystals and is soluble in water.[1][2] The compound is light-sensitive and can decompose upon exposure to air.[3]

Case Study: The Crystal Structure of a Mixed Cation Hexacyanoferrate(II)

To illustrate the principles of hexacyanoferrate crystal structure analysis, we present data from a closely related compound, Ammonium Strontium Hexacyanoferrate(II) Dihydrate (Sr(NH₄)₂[Fe(CN)₆]·2H₂O) . The crystal structure of this mixed salt has been determined by X-ray diffraction methods, providing valuable insights into the geometry of the [Fe(CN)₆]⁴⁻ anion and the coordination environment.[4]

The crystallographic data for Sr(NH₄)₂[Fe(CN)₆]·2H₂O is summarized in the table below.[4]

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | Pnma |

| a (Å) | 13.1420(3) |

| b (Å) | 14.1656(4) |

| c (Å) | 7.3364(2) |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Volume (ų) | 1365.78(6) |

| Z | 4 |

| Temperature (K) | 100 |

| Radiation | MoKα (λ = 0.71073 Å) |

In this structure, the iron(II) ion is located at a center of inversion and is coordinated by six carbon atoms from the cyanide ligands, forming a nearly perfect octahedral geometry. The Sr²⁺ ion is coordinated by nitrogen atoms from the cyanide ligands and oxygen atoms from water molecules.[4]

| Bond | Length (Å) |

| Fe-C | 1.919(4) - 1.939(4) |

| C-N | 1.149(5) - 1.164(5) |

| Sr-N | 2.640(4) - 2.676(3) |

| Sr-O | 2.636(4) - 2.741(4) |

Experimental Protocols

The determination of a crystal structure relies on a series of well-defined experimental procedures.

High-quality single crystals are a prerequisite for X-ray diffraction analysis. A general approach to synthesizing ammonium hexacyanoferrate(II) involves the neutralization of hexacyanoferric(II) acid with an ammonium hydroxide (B78521) solution.[2]

H₄[Fe(CN)₆] + 4NH₄OH → (NH₄)₄[Fe(CN)₆] + 4H₂O

Slow evaporation of the resulting solution can yield single crystals suitable for diffraction studies. For mixed cation salts like the case study, co-precipitation from a solution containing the respective metal salts is a common method.[5]

Single-crystal X-ray diffraction is the definitive technique for elucidating the three-dimensional arrangement of atoms in a crystalline solid. The workflow for this process is outlined below.

1. Crystal Mounting: A suitable single crystal is selected and mounted on a goniometer head.[6]

2. Data Collection: The crystal is placed in a single-crystal X-ray diffractometer and irradiated with a monochromatic X-ray beam (e.g., MoKα or CuKα radiation).[7] The crystal is rotated, and the diffraction pattern is collected on a detector.

3. Data Processing: The collected diffraction data are processed to determine the unit cell parameters and the intensities of the reflections.[7]

4. Structure Solution: The initial positions of the atoms in the unit cell are determined using methods such as Patterson or direct methods.

5. Structure Refinement: The atomic positions and other parameters are refined using least-squares methods to obtain the best fit between the observed and calculated diffraction patterns.

6. Structure Validation: The final structure is validated using various crystallographic checks to ensure its quality and accuracy.

Signaling Pathways and Logical Relationships

The relationships between the chemical components and the resulting crystal structure can be visualized as a logical pathway.

This diagram illustrates that the combination of the hexacyanoferrate(II) anion and the ammonium cation, through ionic and hydrogen bonding, leads to the formation of the three-dimensional crystal lattice.

Conclusion

While a definitive crystal structure for pure ammonium hexacyanoferrate(II) is not currently available in the public domain, a thorough understanding of its constituent ions and the analysis of closely related, structurally characterized compounds provide a robust framework for its study. The experimental protocols outlined here represent the standard methodologies employed in the field of crystallography and are essential for any future determination of this and other novel crystal structures. The continued investigation into the crystalline architecture of such fundamental coordination compounds is crucial for advancing our knowledge in materials science and drug development.

References

- 1. Formation of Nanostructured Carbon from [Ni(NH3)6]3[Fe(CN)6]2 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. scbt.com [scbt.com]

- 4. researchgate.net [researchgate.net]

- 5. Ammonium ferrocyanide - Sciencemadness Wiki [sciencemadness.org]

- 6. AMMONIUM FERROCYANIDE | 14481-29-9 [chemicalbook.com]

- 7. pubs.aip.org [pubs.aip.org]

An In-depth Technical Guide to the Synthesis of Ammonium Hexacyanoferrate(II) from Ferruginous Acid

Audience: Researchers, scientists, and drug development professionals.

Abstract: This technical guide provides a comprehensive overview of the synthesis of ammonium (B1175870) hexacyanoferrate(II), also known as ammonium ferrocyanide, from ferruginous acid. For the purposes of this guide, "ferruginous acid" is identified as hydroferrocyanic acid (H₄[Fe(CN)₆]). This document outlines a detailed, two-step experimental protocol, presents key quantitative data in a structured format, and includes a visual representation of the synthesis workflow. The methodologies described herein are designed to be reproducible and scalable for research and development applications.

Introduction

Ammonium hexacyanoferrate(II), with the chemical formula (NH₄)₄[Fe(CN)₆], is an inorganic coordination compound with applications in various fields, including as a precursor for Prussian blue pigments and in analytical chemistry. The synthesis from hydroferrocyanic acid offers a direct neutralization route, capable of producing a high-purity product. This guide details a robust method for its preparation in a laboratory setting.

The synthesis proceeds in two primary stages:

-

Formation of Hydroferrocyanic Acid: Generation of the hydroferrocyanic acid intermediate from a metal salt of ferrocyanide.

-

Neutralization and Precipitation: Reaction of the hydroferrocyanic acid intermediate with ammonia (B1221849), followed by precipitation of the ammonium hexacyanoferrate(II) product.

Quantitative Data Summary

The following table summarizes the key quantitative parameters associated with the synthesis protocol detailed in this guide.

| Parameter | Value | Notes |

| Yield | 95-96% | Based on the initial amount of potassium ferrocyanide. |

| Purity | 98% | As determined by analytical characterization. |

| Product Appearance | Light yellow-green crystalline solid | |

| Molecular Formula | C₆H₁₆FeN₁₀ | Anhydrous basis. |

| Molar Mass | 284.11 g/mol | Anhydrous basis. |

Experimental Protocol

This protocol is adapted from established laboratory procedures for the synthesis of ammonium hexacyanoferrate(II) hydrate (B1144303).[1]

3.1. Materials and Reagents

-

Potassium ferrocyanide (K₄[Fe(CN)₆])

-

Hydrochloric acid (HCl), aqueous solution

-

Diethyl ether

-

Ammonia solution (Ammonium hydroxide, NH₄OH)

-

Deionized water

-

Dual-neck round-bottom flask (1000 mL)

-

Standard laboratory glassware

-

Filtration apparatus (vacuum)

3.2. Step 1: Synthesis of Hydroferrocyanic Acid Intermediate

-

In a 1000 mL dual-neck round-bottom flask, add 169.0 g (0.4 mol) of potassium ferrocyanide.

-

Prepare a mixed solvent of diethyl ether and water. The volume percentage of diethyl ether in this mixed solution should be between 20% and 70%.

-

Add the mixed solvent to the flask containing the potassium ferrocyanide.

-

Slowly add an aqueous solution of hydrochloric acid to the flask while stirring. The reaction mixture is stirred until the formation of the hydroferrocyanic acid intermediate is complete. This step is performed under mild temperature conditions.

3.3. Step 2: Synthesis of Ammonium Hexacyanoferrate(II) Hydrate

-

To the solution containing the hydroferrocyanic acid intermediate, add an aqueous ammonia solution. This neutralization reaction is carried out at a temperature between 5°C and 35°C.[1]

-

Upon addition of the ammonia solution, the ammonium hexacyanoferrate(II) will begin to form.

-

To induce precipitation of the product, add an excess of ethanol to the reaction mixture.[1] This process is known as "salting out".[2]

-

A large amount of a light yellow-green solid, the ammonium hexacyanoferrate(II) hydrate, will precipitate.

-

Isolate the solid product by vacuum filtration.

-

Wash the collected crystals three times with ethanol to remove any unreacted starting materials and byproducts.[1]

-

Dry the purified light yellow-green crystals at room temperature. The expected yield of ammonium hexacyanoferrate(II) hydrate is approximately 154 g (0.450 mol), corresponding to a 95% yield with a purity of 98%.[1]

Visualization of Experimental Workflow

The following diagram illustrates the key stages in the synthesis of ammonium hexacyanoferrate(II) from a ferrocyanide salt precursor.

Caption: Experimental workflow for the synthesis of ammonium hexacyanoferrate(II).

Concluding Remarks

The protocol described in this technical guide presents a reliable and high-yield method for the synthesis of ammonium hexacyanoferrate(II) from hydroferrocyanic acid. The use of a two-step process, involving the formation of a hydroferrocyanic acid intermediate followed by neutralization and ethanol precipitation, ensures a product of high purity. This methodology is well-suited for laboratory-scale production and can be a valuable procedure for researchers in inorganic chemistry and materials science.

References

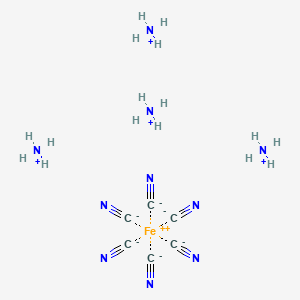

Molecular structure of Ammonium hexacyanoferrate(II) dihydrate

An In-Depth Technical Guide to the Molecular Structure of Ammonium (B1175870) Hexacyanoferrate(II) and its Hydrated Analogues

For Researchers, Scientists, and Drug Development Professionals

Introduction to Hexacyanoferrates(II)

Hexacyanoferrate(II) complexes, historically known as ferrocyanides, are coordination compounds featuring a central iron(II) ion octahedrally coordinated to six cyanide ligands. The resulting [Fe(CN)₆]⁴⁻ anion is a stable, diamagnetic species that forms a variety of salts. These compounds are of significant interest in coordination chemistry, materials science, and have applications as precursors for catalysts and molecular magnets. The presence of different cations and water molecules of hydration can significantly influence the crystal packing and overall structure.

Ammonium hexacyanoferrate(II), with the general formula (NH₄)₄[Fe(CN)₆], is a green crystalline powder that is soluble in water.[1] It is known to form hydrates, and its thermal decomposition has been studied as a method for synthesizing Prussian Blue and iron oxide nanoparticles.[2]

Molecular Structure and Crystallographic Data

The fundamental structural unit in these compounds is the [Fe(CN)₆]⁴⁻ anion, where the iron(II) ion is in a nearly perfect octahedral environment. The Fe-C and C-N bond lengths are consistent across different counter-ions, demonstrating the robustness of this complex anion.

Analogous Structure: Strontium Ammonium Hexacyanoferrate(II) Dihydrate

A detailed crystal structure has been determined for Sr(NH₄)₂[Fe(CN)₆]·2H₂O.[3][4] This compound provides the closest structural model to the requested molecule.

Table 1: Crystallographic Data for Sr(NH₄)₂[Fe(CN)₆]·2H₂O [3][4]

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | Pnma |

| a (Å) | 13.1420(3) |

| b (Å) | 14.1656(4) |

| c (Å) | 7.3364(2) |

| Z | 4 |

Table 2: Selected Bond Distances and Angles for Sr(NH₄)₂[Fe(CN)₆]·2H₂O [3][4]

| Bond | Distance (Å) | Angle | Degree (°) |

| Fe–C | 1.919(4) - 1.939(4) | C–Fe–C (cis) | 88.0(1) - 92.0(1) |

| C–N | 1.149(5) - 1.164(5) | ||

| Sr–Ow | 2.636(4), 2.741(4) | ||

| Sr–N(cyanide) | 2.640(4) - 2.676(3) | ||

| N(ammonium)–Ow | 2.851, 2.898 | ||

| N(ammonium)–N(cyanide) | 3.098, 3.189 |

In this structure, the iron(II) ion is located at a crystallographic inversion center, ensuring a highly symmetrical octahedral coordination.[3][4] The strontium ion is coordinated by water molecules and the nitrogen atoms of the cyanide ligands from neighboring hexacyanoferrate anions.[3][4] The ammonium ions stabilize the lattice through hydrogen bonds with the water molecules and the cyanide nitrogen atoms.[3]

Analogous Structure: Barium Ammonium Hexacyanoferrate(II) Trihydrate

The crystal structure of Ba(NH₄)₂[Fe(CN)₆]·3H₂O has also been determined, offering further insight into the structural possibilities of ammonium-containing hexacyanoferrates(II).[5][6][7]

Table 3: Crystallographic Data for Ba(NH₄)₂[Fe(CN)₆]·3H₂O [5]

| Parameter | Value |

| Crystal System | Trigonal |

| Space Group | R-3c |

| a, b (Å) | 7.3744(2) |

| c (Å) | 45.758(2) |

| Z | 6 |

Table 4: Selected Bond Distances and Angles for Ba(NH₄)₂[Fe(CN)₆]·3H₂O [5][6]

| Bond | Distance (Å) | Angle | Degree (°) |

| Fe–C | 1.912(2) | Fe–C–N | 178.6(2) |

| C–N | 1.153(3) | C–Fe–C (cis) | ~90 |

| Ba–N(cyanide) | 2.894(2) | ||

| Ba–Ow | 2.880(3) |

In this trigonal structure, the [Fe(CN)₆]⁴⁻ anion again displays a near-perfect octahedral geometry.[5][6][7] The barium ion is in a nine-coordinate environment, bonded to six cyanide nitrogen atoms and three water molecules.[5]

Experimental Protocols

The following sections detail the methodologies for the synthesis and characterization of these ammonium hexacyanoferrate(II) compounds, based on the cited literature.

Synthesis

A general method for the synthesis of mixed cation ammonium hexacyanoferrate(II) hydrates involves the reaction of a soluble hexacyanoferrate(II) salt with ammonium chloride and a salt of the desired divalent metal in an aqueous solution.[4][5]

Protocol for the Synthesis of M(NH₄)₂[Fe(CN)₆]·nH₂O (M = Sr, Ba)

-

Solution Preparation: Prepare aqueous solutions of sodium hexacyanoferrate(II) decahydrate, ammonium chloride, and the chloride salt of the divalent metal (e.g., strontium chloride or barium chloride).[4][5]

-

Reaction: In an inert atmosphere, mix equal volumes of the sodium hexacyanoferrate(II) and ammonium chloride solutions.[5]

-

Precipitation: Slowly add the divalent metal chloride solution to the reaction mixture. A precipitate will form.[5]

-

Isolation: The resulting precipitate is isolated by filtration.[3]

-

Drying: The product is then dried, for example, in a desiccator with silica (B1680970) gel.[3]

A simpler, though less specific, synthesis for ammonium hexacyanoferrate(II) involves the neutralization of hexacyanoferric(II) acid with an ammonia (B1221849) solution, followed by salting out with ethanol.[1]

Characterization

X-ray Diffraction (XRD): Single-crystal X-ray diffraction is the definitive method for determining the molecular and crystal structure.

-

Instrumentation: A CCD diffractometer with graphite-monochromated MoKα radiation is typically used.[3][6]

-

Data Collection: Data is collected at low temperatures (e.g., 100 K) to minimize thermal vibrations.[3]

-

Structure Solution and Refinement: The structure is solved using direct methods and refined by full-matrix least-squares procedures.[3] Software such as SHELXS, SHELXL, and HKL DENZO-SCALEPACK are commonly employed for this purpose.[3]

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the characteristic vibrational modes of the components of the complex.

-

Sample Preparation: Samples are typically prepared as KBr pellets.[3][5]

-

Instrumentation: A Fourier-transform infrared (FTIR) spectrophotometer is used to collect the spectra.

-

Key Vibrational Modes: The C≡N stretching vibration is a prominent feature in the spectra of hexacyanoferrates. In Sr(NH₄)₂[Fe(CN)₆]·2H₂O, this mode appears around 2040 cm⁻¹. The N-H bending and H-O-H bending modes are also observed, typically in the range of 1400-1630 cm⁻¹.[3]

Thermogravimetric Analysis (TGA): TGA is employed to determine the water content and study the thermal decomposition of the compound.

-

Procedure: A sample is heated at a constant rate under a controlled atmosphere (e.g., flowing nitrogen or air), and the mass loss is recorded as a function of temperature.[3][5] The dehydration process is typically observed as the initial mass loss step.[5]

Visualizations

The following diagrams illustrate the key structural relationships and experimental workflows.

Caption: Octahedral coordination of the Fe(II) center by six cyanide ligands.

References

Navigating the Solubility Landscape of Ammonium Hexacyanoferrate(II) in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide addresses the solubility of ammonium (B1175870) hexacyanoferrate(II), also known as ammonium ferrocyanide ((NH₄)₄[Fe(CN)₆]), in organic solvents. A thorough review of available scientific literature reveals a notable scarcity of precise quantitative solubility data for this compound in common organic solvents. However, existing qualitative information, coupled with established principles of chemical solubility, can guide researchers in their experimental design and formulation development. This document provides the available qualitative data, a detailed experimental protocol for determining solubility, and a discussion of the key factors influencing the solubility of this inorganic salt in organic media.

Understanding the Solubility Profile: A Data-Deficient Area

Ammonium hexacyanoferrate(II) is well-documented as being soluble in water.[1][2] Conversely, it is repeatedly characterized as insoluble or practically insoluble in ethanol (B145695) and other alcohols.[1][2][3] This pronounced difference in solubility underscores the highly polar nature of the salt, which readily dissolves in the polar protic solvent water but has limited affinity for less polar organic solvents like ethanol.

The synthesis of ammonium hexacyanoferrate(II) sometimes involves a "salting out" process using ethanol, a technique that leverages the compound's poor solubility in ethanol to induce precipitation from an aqueous solution.[1]

The following table summarizes the available qualitative solubility information for ammonium hexacyanoferrate(II) in organic solvents. It is important to note the general lack of specific quantitative values (e.g., g/100 mL or mol/L) in the public domain.

| Organic Solvent | Solvent Type | Reported Solubility |

| Ethanol | Polar Protic | Insoluble[1][3] |

| Alcohols (general) | Polar Protic | Insoluble[2] |

Key Factors Influencing Solubility in Organic Solvents

The solubility of an ionic compound like ammonium hexacyanoferrate(II) in an organic solvent is governed by several interrelated factors:

-

Polarity of the Solvent : The principle of "like dissolves like" is paramount.[4][5][6] Ammonium hexacyanoferrate(II) is a salt composed of ammonium cations (NH₄⁺) and a hexacyanoferrate(II) anion ([Fe(CN)₆]⁴⁻). For it to dissolve, the solvent molecules must effectively solvate these ions.

-

Polar Protic Solvents : Solvents like methanol (B129727) and ethanol can engage in hydrogen bonding and have a polar nature, but their lower dielectric constant compared to water makes them less effective at shielding the strong electrostatic forces between the ions of the salt, leading to low solubility.[7]

-

Polar Aprotic Solvents : Solvents such as dimethyl sulfoxide (B87167) (DMSO) and dimethylformamide (DMF) have high dielectric constants and are excellent at solvating cations.[7] However, their ability to solvate the large, polyanionic hexacyanoferrate(II) ion may be a limiting factor.

-

Nonpolar Solvents : Solvents like hexane (B92381) and toluene (B28343) are generally very poor solvents for ionic compounds due to their inability to stabilize the charged ions.[5]

-

-

Lattice Energy of the Salt : The strength of the electrostatic forces holding the ions together in the crystal lattice must be overcome by the energy released upon solvation of the ions. A high lattice energy will generally lead to lower solubility.

-

Temperature : The dissolution of most solids is an endothermic process, meaning that solubility tends to increase with temperature.[4][8][9] However, this effect must be determined empirically for each solute-solvent system.

-

Presence of Water : Trace amounts of water in an organic solvent can sometimes significantly increase the solubility of an inorganic salt.

Experimental Protocol for Determining Solubility

Given the absence of comprehensive data, researchers will likely need to determine the solubility of ammonium hexacyanoferrate(II) in their specific organic solvent of interest experimentally. The following is a generalized and robust protocol based on the isothermal equilibrium method.

Principle

An excess of the solid solute is equilibrated with the solvent at a constant temperature. After equilibrium is reached, the saturated solution is separated from the undissolved solid, and the concentration of the solute in the solution is determined.

Materials and Equipment

-

Ammonium hexacyanoferrate(II) (analytical grade)

-

Organic solvent of interest (high purity)

-

Temperature-controlled shaker or water bath

-

Calibrated thermometer

-

Syringe filters (chemically compatible with the solvent)

-

Analytical balance

-

Volumetric flasks and pipettes

-

Appropriate analytical instrument for concentration measurement (e.g., UV-Vis spectrophotometer, ICP-MS for iron determination, or HPLC with a suitable detector).

Procedure

-

Sample Preparation : Add an excess amount of ammonium hexacyanoferrate(II) to a known volume or mass of the organic solvent in a sealed container. The presence of undissolved solid is crucial to ensure saturation.

-

Equilibration : Place the container in a temperature-controlled shaker or water bath set to the desired temperature. Agitate the mixture for a sufficient period to ensure that equilibrium is reached. The time required for equilibration can vary and may need to be determined by taking measurements at different time points (e.g., 24, 48, and 72 hours) until the concentration of the dissolved solute remains constant.

-

Phase Separation : Once equilibrium is achieved, allow the mixture to stand at the constant temperature for a period to let the undissolved solid settle. Carefully withdraw a sample of the supernatant (the clear, saturated solution) using a syringe fitted with a filter to remove any suspended solid particles. This step is critical to avoid overestimation of the solubility.

-

Concentration Analysis : Accurately weigh or measure the volume of the collected saturated solution. Dilute the sample as necessary with the pure solvent to a concentration that falls within the linear range of the chosen analytical method.

-

Quantification : Analyze the diluted solution using a pre-calibrated analytical instrument to determine the concentration of ammonium hexacyanoferrate(II). For example, UV-Vis spectrophotometry can be used by measuring the absorbance at the characteristic wavelength for the hexacyanoferrate(II) ion, or the iron concentration can be determined by ICP-MS.

-

Calculation : Calculate the solubility from the measured concentration and any dilution factors. Express the solubility in appropriate units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).

Visualization of the Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility.

Conclusion

While quantitative data on the solubility of ammonium hexacyanoferrate(II) in organic solvents is limited, a fundamental understanding of chemical principles suggests low solubility in most common organic solvents, particularly those that are nonpolar or have low polarity. For applications requiring the dissolution of this salt in non-aqueous media, researchers and formulation scientists should anticipate the need for empirical determination of solubility. The provided experimental protocol offers a reliable framework for obtaining this critical data, enabling informed decisions in drug development and other scientific endeavors. Further research into the solubility of hexacyanoferrate salts with different cations in a wider range of organic solvents would be a valuable contribution to the field.

References

- 1. Ammonium hexacyanoferrate(II) - Wikipedia [en.wikipedia.org]

- 2. Ammonium ferrocyanide - Sciencemadness Wiki [sciencemadness.org]

- 3. AMMONIUM FERROCYANIDE | 14481-29-9 [chemicalbook.com]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. entri.app [entri.app]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. What are the factors that influence solubility? | AAT Bioquest [aatbio.com]

- 9. Biochemistry, Dissolution and Solubility - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Thermal Decomposition Properties of Ammonium Hexacyanoferrate(II)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal decomposition of ammonium (B1175870) hexacyanoferrate(II), (NH₄)₄[Fe(CN)₆], a compound of interest for various applications, including the synthesis of nanomaterials. This document details the decomposition pathways in both air and inert atmospheres, presents quantitative data from thermal analysis, outlines experimental protocols, and provides visualizations of the decomposition processes and experimental workflows.

Introduction

Ammonium hexacyanoferrate(II), also known as ammonium ferrocyanide, is a coordination compound that exhibits complex thermal decomposition behavior, which is highly dependent on the surrounding atmosphere. Understanding these properties is crucial for its application in synthesizing materials such as Prussian blue and various iron oxides, which have applications in catalysis, energy storage, and drug delivery. This guide synthesizes findings from thermogravimetric analysis (TGA), differential scanning calorimetry (DSC), and Mössbauer spectroscopy to provide a detailed understanding of the decomposition process.

Thermal Decomposition in an Oxidative Atmosphere (Air)

In the presence of air, the thermal decomposition of ammonium hexacyanoferrate(II) is a multi-step process involving oxidation, reduction, and the release of gaseous products, ultimately leading to the formation of iron(III) oxide.[1][2][3] The total mass loss during this process is approximately 70%, which corresponds to the complete transformation of the precursor to Fe₂O₃.[1][2][3]

The following table summarizes the key stages of the thermal decomposition of (NH₄)₄[Fe(CN)₆] in air, based on data from thermogravimetric and differential scanning analyses.

| Stage | Temperature Range (°C) | Mass Loss (%) | Key Events and Gaseous Products | Solid Intermediate/Product |

| 1 | 50 - 95 | 5.8 | Oxidation of Fe²⁺ to Fe³⁺, release of one molecule of NH₃. | (NH₄)₃[Fe³⁺(CN)₆] |

| 2 | 95 - 170 | 9.3 | Reduction of Fe³⁺ to Fe²⁺, release of (CN)₂. | (NH₄)₃[Fe²⁺(CN)₅] |

| 3 | 170 - 255 | 39.2 | Release of remaining NH₄⁺ groups. | Fe₄[Fe(CN)₆]₃ (Prussian Blue) |

| 4 | > 255 | ~15.6 (cumulative) | Oxidative decomposition of Prussian blue, release of (CN)ₓ groups. | Fe₂O₃ (amorphous) |

The decomposition in air follows a sequential formation of distinct intermediates.[1][2][4] Initially, an oxidation step occurs, followed by a reduction, and then the formation of the stable Prussian blue structure.[1] Further heating leads to the oxidative decomposition of Prussian blue to form amorphous iron(III) oxide nanoparticles.[1][2][4]

Thermal Decomposition in an Inert Atmosphere (Vacuum/Nitrogen)

The thermal decomposition of ammonium hexacyanoferrate(II) and related compounds in an inert atmosphere (such as under vacuum or in nitrogen) follows a significantly different and more complex pathway compared to decomposition in air.[2] This process involves the formation of iron carbide and metallic iron as the final products at higher temperatures.

While detailed quantitative data with specific mass loss percentages for each step are not as readily available as for the decomposition in air, the general sequence of solid-state products has been described.[2] The decomposition begins with the release of ammonia (B1221849) and cyanogen, leading to the formation of iron(II) cyanide. This intermediate further decomposes at higher temperatures to form iron carbide (Fe₃C), which upon further heating, can decompose to metallic iron and elemental carbon.[2]

Experimental Protocols

The characterization of the thermal decomposition of ammonium hexacyanoferrate(II) typically involves a combination of thermal analysis techniques.

This is a fundamental technique to determine mass loss and thermal events (endothermic or exothermic) as a function of temperature.

-

Instrumentation: A simultaneous TGA-DSC instrument (e.g., XP-10 THAAS).[1]

-

Sample Preparation: A small amount of the sample (e.g., 6.2 mg) is accurately weighed into a crucible (e.g., alumina (B75360) or platinum). The sample should be a fine powder to ensure uniform heating.[1]

-

Experimental Conditions:

-

Temperature Program: Heating from room temperature to a final temperature (e.g., 400°C or higher) at a constant heating rate (e.g., 2.5 °C/min).[1]

-

Atmosphere: The experiment is conducted under a controlled atmosphere, typically flowing air or an inert gas like nitrogen or argon, at a specified flow rate.

-

-

Data Analysis: The TGA curve provides quantitative information on mass changes, while the DSC curve indicates the temperatures of thermal events.

To identify the gaseous products released during decomposition, the thermal analyzer is often coupled with a mass spectrometer (MS) or a Fourier-transform infrared spectrometer (FTIR).

-

Instrumentation: TGA-MS or TGA-FTIR system.

-

Procedure: As the sample is heated in the TGA, the evolved gases are transferred to the MS or FTIR for analysis. The resulting data provides information on the chemical nature of the released species at different temperatures.

The solid intermediates and final products are typically analyzed to confirm their structure and composition.

-

Mössbauer Spectroscopy: This technique is particularly useful for determining the oxidation state of the iron atoms in the various intermediates and final products.[1][2] Samples are heated to specific temperatures within the decomposition range, rapidly cooled, and then analyzed.[1]

-

X-ray Diffraction (XRD): XRD is used to identify the crystalline phases of the solid residues at different stages of decomposition.

Conclusion

The thermal decomposition of ammonium hexacyanoferrate(II) is a complex process that is highly sensitive to the atmospheric conditions. In an oxidizing atmosphere, it proceeds through a series of well-defined intermediates to ultimately form iron(III) oxide. In contrast, under inert conditions, the decomposition pathway leads to the formation of iron carbides and metallic iron. A thorough understanding of these decomposition pathways, facilitated by the experimental protocols outlined in this guide, is essential for the controlled synthesis of desired nanomaterials from this precursor. The provided quantitative data and visual diagrams serve as a valuable resource for researchers in this field.

References

Spectroscopic Characterization of Ammonium Hexacyanoferrate(II): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ammonium (B1175870) hexacyanoferrate(II), with the chemical formula (NH₄)₄[Fe(CN)₆], is an inorganic coordination compound of significant interest in various scientific fields.[1] Its utility spans from analytical chemistry, where it serves as a reagent for the detection of metal ions, to materials science as a precursor in the synthesis of Prussian Blue analogues and other complex structures.[2] In the context of drug development and safety, hexacyanoferrates are investigated for their ion-exchange properties, particularly in the sequestration of heavy metals. A thorough understanding of the spectroscopic properties of ammonium hexacyanoferrate(II) is paramount for its characterization, quality control, and the elucidation of its behavior in different chemical environments.

This technical guide provides an in-depth overview of the spectroscopic characterization of ammonium hexacyanoferrate(II), focusing on key analytical techniques: Infrared (IR) and Raman Spectroscopy, Ultraviolet-Visible (UV-Vis) Spectroscopy, and Mössbauer Spectroscopy. Detailed experimental protocols are provided, and quantitative data are summarized for ease of reference.

Vibrational Spectroscopy: Infrared (IR) and Raman

Vibrational spectroscopy is a powerful tool for identifying the functional groups and elucidating the structural features of ammonium hexacyanoferrate(II). The technique probes the vibrational modes of the constituent ions: the ammonium cation (NH₄⁺) and the hexacyanoferrate(II) anion ([Fe(CN)₆]⁴⁻).

Expected Vibrational Modes

The infrared and Raman spectra of ammonium hexacyanoferrate(II) are characterized by the distinct vibrational frequencies of the ammonium cation and the hexacyanoferrate(II) anion. The [Fe(CN)₆]⁴⁻ anion, with its octahedral geometry, possesses several key vibrational modes, most notably the C≡N stretching, Fe-C stretching, and Fe-C≡N bending modes. The tetrahedral NH₄⁺ cation exhibits characteristic N-H stretching and bending vibrations.

Table 1: Principal Vibrational Modes for Ammonium Hexacyanoferrate(II)

| Vibrational Mode | Wavenumber Range (cm⁻¹) | Spectroscopy | Assignment |

| ν(N-H) | 3242 - 2954 | IR, Raman | N-H stretching in NH₄⁺ |

| ν(C≡N) | ~2037 | IR, Raman | C≡N stretching in [Fe(CN)₆]⁴⁻ |

| δ(N-H) | 1694 - 1432 | IR, Raman | N-H bending in NH₄⁺ |

| ν(Fe-C) & δ(Fe-CN) | < 600 | IR, Raman | Fe-C stretching and Fe-CN bending |

Note: The exact peak positions can vary slightly due to the crystalline environment and sample preparation.

Experimental Protocol: Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To obtain the infrared absorption spectrum of solid ammonium hexacyanoferrate(II).

Methodology:

-

Sample Preparation (KBr Pellet Method):

-

Thoroughly dry analytical grade potassium bromide (KBr) in an oven to remove any adsorbed water.

-

In an agate mortar, grind a small amount (1-2 mg) of ammonium hexacyanoferrate(II) to a fine powder.

-

Add approximately 200 mg of the dried KBr to the mortar.

-

Gently mix and grind the sample and KBr together until a homogeneous, fine powder is obtained. The concentration of the sample in KBr should be in the range of 0.5% to 2%.

-

Transfer the mixture to a pellet die.

-

Place the die in a hydraulic press and apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

-

-

Instrumentation and Data Acquisition:

-

Place the KBr pellet in the sample holder of an FT-IR spectrometer.

-

Record a background spectrum of the empty sample compartment.

-

Acquire the sample spectrum over a typical range of 4000 to 400 cm⁻¹.

-

The final spectrum should be presented in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

-

Experimental Protocol: Raman Spectroscopy

Objective: To obtain the Raman scattering spectrum of solid ammonium hexacyanoferrate(II).

Methodology:

-

Sample Preparation:

-

Place a small amount of the crystalline ammonium hexacyanoferrate(II) powder into a sample holder, such as a glass capillary tube or a well on a microscope slide.

-

-

Instrumentation and Data Acquisition:

-

Position the sample in a Raman spectrometer.

-

Excite the sample with a monochromatic laser source (e.g., 532 nm, 633 nm, or 785 nm).

-

Collect the scattered radiation using a high-resolution spectrometer equipped with a suitable detector (e.g., a CCD camera).

-

Acquire the spectrum over a range that includes the characteristic vibrational modes of the compound.

-

The final spectrum is plotted as Raman intensity versus Raman shift (cm⁻¹).

-

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the hexacyanoferrate(II) complex. The [Fe(CN)₆]⁴⁻ ion is a low-spin d⁶ complex and its UV-Vis spectrum in aqueous solution is characterized by ligand-to-metal charge transfer (LMCT) bands.

Expected Electronic Transitions

In an aqueous solution, the hexacyanoferrate(II) anion exhibits characteristic absorption bands in the ultraviolet region of the electromagnetic spectrum. A notable absorption band is observed around 330 nm, which can be assigned to an electronic transition within the complex.[3]

Table 2: UV-Vis Absorption Data for Aqueous Ammonium Hexacyanoferrate(II)

| Wavelength (λ_max) | Molar Absorptivity (ε) | Transition Type |

| ~330 nm | To be determined experimentally | Ligand-to-Metal Charge Transfer (LMCT) |

Experimental Protocol: UV-Vis Spectrophotometry

Objective: To determine the absorption spectrum of an aqueous solution of ammonium hexacyanoferrate(II).

Methodology:

-

Sample Preparation:

-

Prepare a stock solution of known concentration by accurately weighing ammonium hexacyanoferrate(II) and dissolving it in deionized water.

-

Prepare a series of dilutions from the stock solution to determine the optimal concentration for measurement (typically resulting in an absorbance between 0.1 and 1.0).

-

-

Instrumentation and Data Acquisition:

-

Use a dual-beam UV-Vis spectrophotometer.

-

Fill a 1 cm path length quartz cuvette with deionized water to serve as the reference.

-

Fill a matched quartz cuvette with the ammonium hexacyanoferrate(II) solution.

-

Scan the absorbance of the sample from approximately 200 to 600 nm.

-

Record the wavelength of maximum absorbance (λ_max) and the corresponding absorbance value.

-

Mössbauer Spectroscopy

Mössbauer spectroscopy is a highly sensitive technique for probing the nuclear environment of specific isotopes, in this case, ⁵⁷Fe. It provides valuable information about the oxidation state, spin state, and coordination geometry of the iron center in ammonium hexacyanoferrate(II).

Mössbauer Parameters

The Mössbauer spectrum of ammonium hexacyanoferrate(II) at room temperature is characterized by a doublet. The key parameters are the isomer shift (IS) and the quadrupole splitting (QS). The low-spin Fe(II) state in the hexacyanoferrate(II) anion gives rise to specific values for these parameters.

Table 3: Room Temperature ⁵⁷Fe Mössbauer Parameters for Ammonium Hexacyanoferrate(II)

| Parameter | Value (mm/s) | Interpretation |

| Isomer Shift (IS) | 0.34 | Consistent with low-spin Fe(II) in an octahedral environment. |

| Quadrupole Splitting (QS) | 0.80 | Indicates a distortion from perfect octahedral symmetry, leading to an electric field gradient at the iron nucleus. |

Data sourced from a study on the thermal decomposition of ammonium ferrocyanide.[4]

Experimental Protocol: ⁵⁷Fe Transmission Mössbauer Spectroscopy

Objective: To obtain the Mössbauer spectrum of solid ammonium hexacyanoferrate(II).

Methodology:

-

Sample Preparation:

-

The solid sample of ammonium hexacyanoferrate(II) is placed in a sample holder that is transparent to gamma rays. The thickness of the sample is optimized to achieve a reasonable absorption intensity.

-

-

Instrumentation and Data Acquisition:

-

A Mössbauer spectrometer operating in constant acceleration mode is used.

-

The gamma-ray source is typically ⁵⁷Co diffused into a rhodium matrix (⁵⁷Co(Rh)).[4]

-

The spectrometer is calibrated using a standard absorber, such as metallic alpha-iron at room temperature.[4]

-

The sample is maintained at a constant temperature (e.g., room temperature) during data acquisition.

-

The transmitted gamma-ray intensity is measured as a function of the velocity of the source relative to the absorber.

-

The resulting spectrum is a plot of transmission versus velocity (mm/s). The isomer shift is reported relative to a standard (e.g., metallic alpha-iron).[4]

-

Logical Workflow: Thermal Decomposition of Ammonium Hexacyanoferrate(II)

The thermal decomposition of ammonium hexacyanoferrate(II) in air proceeds through a series of well-defined steps, which can be effectively visualized as a workflow. This process is of interest for the synthesis of various iron-containing nanomaterials.[2]

This workflow illustrates the sequential formation of key intermediates during the thermal decomposition of ammonium hexacyanoferrate(II), starting from the initial compound and leading to the final iron oxide product.[2][4]

Conclusion

The spectroscopic techniques outlined in this guide provide a comprehensive framework for the characterization of ammonium hexacyanoferrate(II). Infrared and Raman spectroscopy are indispensable for confirming the presence of the ammonium and hexacyanoferrate(II) ions and for assessing sample purity. UV-Vis spectroscopy offers insights into the electronic structure of the complex anion in solution. Mössbauer spectroscopy serves as a definitive tool for determining the oxidation and spin states of the central iron atom. The provided experimental protocols offer a starting point for researchers to implement these techniques in their laboratories. A thorough spectroscopic analysis is crucial for ensuring the quality and understanding the properties of ammonium hexacyanoferrate(II) in its diverse applications.

References

The Discovery and History of Ammonium Hexacyanoferrate(II): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ammonium (B1175870) hexacyanoferrate(II), with the chemical formula (NH₄)₄[Fe(CN)₆], is an inorganic coordination compound belonging to the ferrocyanide family. While its history is intrinsically linked to the serendipitous discovery of the vibrant pigment Prussian blue in the early 18th century, the specific synthesis and characterization of the ammonium salt are products of the systematic advancements in inorganic chemistry that followed. This technical guide provides an in-depth exploration of the discovery, history, physicochemical properties, and key experimental protocols related to ammonium hexacyanoferrate(II), tailored for a scientific audience.

Historical Context: From Pigment to Pure Compound

The story of ammonium hexacyanoferrate(II) begins not with its own discovery, but with that of its famous iron(III) counterpart, Prussian blue. The timeline of key developments in hexacyanoferrate chemistry provides the essential background for the eventual isolation and study of the ammonium salt.

The discovery of Prussian blue around 1706 is largely attributed to the Berlin-based paint maker Johann Jacob Diesbach.[1] This event marked the synthesis of the first modern synthetic pigment and sparked intense scientific interest in this new class of compounds. It took several decades for the chemical nature of Prussian blue to be unraveled. In 1753, the French chemist Pierre-Joseph Macquer demonstrated that Prussian blue could be decomposed by an alkali (potash) to yield a soluble, yellow salt—potassium ferrocyanide—and an iron oxide precipitate. This was a critical step in isolating the ferrocyanide anion, [Fe(CN)₆]⁴⁻, and understanding it as a distinct chemical entity.

The subsequent decades saw chemists systematically investigating this new anion and preparing various salts. The related ferricyanide (B76249) anion, [Fe(CN)₆]³⁻, was discovered in 1822 by Leopold Gmelin, who found that passing chlorine gas through a solution of potassium ferrocyanide yielded a new red-yellow salt, potassium ferricyanide.[2]

The specific synthesis of ammonium hexacyanoferrate(II) is not marked by a single, celebrated discovery but rather emerged from the broader synthetic work on ferrocyanide salts throughout the 19th century, a period of rapid advancement in chemical synthesis and analysis. Detailed preparative methods were later cataloged in comprehensive chemical handbooks, such as Gmelin's "Handbuch der anorganischen Chemie" and later, Georg Brauer's "Handbook of Preparative Inorganic Chemistry".[3]

Physicochemical Properties

Ammonium hexacyanoferrate(II) is typically encountered as a green or yellow-green crystalline powder or as its hydrate.[4][5][6] It is known for its good solubility in water and insolubility in ethanol.[4][6] The compound is sensitive to light and air, where it can slowly decompose, losing ammonia (B1221849).[3]

Quantitative Data Summary

The following tables summarize the key quantitative properties of ammonium hexacyanoferrate(II).

| Property | Value | Source |

| Chemical Formula | (NH₄)₄[Fe(CN)₆] | [4][5] |

| Molar Mass (anhydrous) | 284.11 g/mol | [7] |

| Appearance | Green or yellow-green crystalline powder | [4][5][6] |

| Solubility in Water | Soluble | [4][6] |

| Solubility in Ethanol | Insoluble | [4][6] |

| Decomposition | Begins at 95 °C; thermal decomposition in air yields Prussian blue and ultimately iron(III) oxide.[6] | [6][8] |

Table 1: General Physicochemical Properties

| Parameter | Value (for Sr(NH₄)₂[Fe(CN)₆]·2H₂O) | Source |

| Crystal System | Orthorhombic | [4][9] |

| Space Group | Pnma | [4][9] |

| a | 13.1420(3) Å | [4][9] |

| b | 14.1656(4) Å | [4][9] |

| c | 7.3364(2) Å | [4][9] |

| Z | 4 | [4][9] |

| Fe–C Bond Distances | 1.919(4) to 1.939(4) Å | [4][9] |

Table 2: Crystallographic Data for a Representative Ammonium-Containing Hexacyanoferrate(II) Salt

Experimental Protocols

The synthesis of ammonium hexacyanoferrate(II) can be achieved through several routes. The most common and direct laboratory methods involve either the neutralization of hydroferrocyanic acid with ammonia or a salt metathesis (double displacement) reaction.

Synthesis via Neutralization of Hydroferrocyanic Acid

This method provides a high-purity product.[6] It is based on the acid-base reaction between hydroferrocyanic acid (H₄[Fe(CN)₆]) and ammonia (NH₃).

Reaction: H₄[Fe(CN)₆] + 4NH₃ → (NH₄)₄[Fe(CN)₆][5][6]

Detailed Protocol (based on principles from Brauer's Handbook):

-

Preparation of Hydroferrocyanic Acid (H₄[Fe(CN)₆]): An aqueous solution of a stable ferrocyanide salt (e.g., potassium ferrocyanide, K₄[Fe(CN)₆]) is acidified with a strong acid (e.g., concentrated HCl or H₂SO₄) under cooled conditions. The white precipitate of H₄[Fe(CN)₆] is filtered, washed with cold water, and used immediately due to its instability.

-

Neutralization: The freshly prepared H₄[Fe(CN)₆] paste is suspended in a minimal amount of cold, deionized water in a reaction vessel.

-

Ammonia Addition: A concentrated aqueous solution of ammonia is added dropwise to the stirred suspension. The reaction is exothermic and should be maintained at a low temperature (0-5 °C) using an ice bath. Ammonia is added until the solution becomes distinctly alkaline (test with pH paper).

-

Isolation: The resulting solution of ammonium hexacyanoferrate(II) is often treated with a water-miscible non-solvent, such as ethanol, to precipitate the product.[5]

-

Purification: The precipitated green-yellow crystals are collected by filtration, washed with ethanol, then diethyl ether, and dried under vacuum at room temperature, protected from light.[3]

Synthesis via Salt Metathesis

This method involves the reaction of a soluble ferrocyanide salt with a soluble ammonium salt, driving the reaction by the precipitation of a less soluble byproduct.

Reaction Example: K₄[Fe(CN)₆] + 4NH₄ClO₄ → (NH₄)₄[Fe(CN)₆] + 4KClO₄(s)[6]

Protocol Outline:

-

Solution Preparation: Prepare separate aqueous solutions of potassium ferrocyanide and ammonium perchlorate (B79767).

-

Reaction: Mix the two solutions.

-

Precipitation & Crystallization: Cool the resulting solution significantly. The less soluble potassium perchlorate will precipitate out.

-

Isolation: Filter off the potassium perchlorate precipitate.

-

Product Recovery: The desired ammonium hexacyanoferrate(II) can then be crystallized from the filtrate, often by concentration or the addition of an anti-solvent like ethanol.

Conclusion

Ammonium hexacyanoferrate(II) represents a fundamental compound within the rich chemistry of cyanometallates. Its history, while lacking a singular moment of discovery, is a testament to the systematic exploration of inorganic chemistry in the 19th century, building upon the foundational discovery of Prussian blue. For contemporary researchers, its utility continues in various applications, from analytical chemistry to the synthesis of advanced materials. The detailed protocols and compiled data herein provide a comprehensive resource for professionals engaged in research and development requiring a thorough understanding of this classic coordination compound.

References

- 1. EP0068634B1 - A process of making iron (iii) hexacyanoferrate (ii) and to iron (iii) hexacyanoferrate (ii) made thereby - Google Patents [patents.google.com]

- 2. Potassium ferricyanide - Wikipedia [en.wikipedia.org]

- 3. Ammonium Ferrocyanide [drugfuture.com]

- 4. researchgate.net [researchgate.net]

- 5. Ammonium hexacyanoferrate(II) - Wikipedia [en.wikipedia.org]

- 6. Ammonium ferrocyanide - Sciencemadness Wiki [sciencemadness.org]

- 7. scbt.com [scbt.com]

- 8. researchgate.net [researchgate.net]

- 9. sedici.unlp.edu.ar [sedici.unlp.edu.ar]

Stability of Aqueous Ammonium Hexacyanoferrate(II) Solutions: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ammonium (B1175870) hexacyanoferrate(II), (NH₄)₄[Fe(CN)₆], is a significant coordination compound with diverse applications. The stability of its aqueous solutions is a critical parameter for its effective use and safe handling. This technical guide provides a comprehensive overview of the factors influencing the stability of aqueous ammonium hexacyanoferrate(II) solutions, detailing decomposition pathways, and presenting relevant quantitative data. It also outlines key experimental protocols for stability assessment, aiming to equip researchers, scientists, and drug development professionals with the necessary knowledge for their work with this compound.

Introduction

Ammonium hexacyanoferrate(II), also known as ammonium ferrocyanide, is a complex salt consisting of ammonium cations and the hexacyanoferrate(II) anion, [Fe(CN)₆]⁴⁻. The strong field cyanide ligands form a stable, low-spin octahedral complex with the iron(II) center. This compound and its solutions are utilized in various fields, including as analytical reagents, in the synthesis of Prussian blue pigments, and in certain industrial processes. However, the integrity of the hexacyanoferrate(II) complex in aqueous media is not absolute and can be compromised by several environmental factors, leading to the release of free cyanide and alteration of its chemical properties. Understanding the stability of these solutions is paramount for ensuring reproducibility in experimental work, for safety, and for regulatory compliance.

Theoretical Stability of the Hexacyanoferrate(II) Anion in Aqueous Solution

Theoretical and experimental studies have shown that the hexacyanoferrate(II) anion, with its high negative charge of -4, is inherently unstable in aqueous solution in the absence of counter-ions.[1][2][3] Molecular dynamics simulations suggest that without the charge-compensating effect of cations, the [Fe(CN)₆]⁴⁻ complex can rapidly dissociate, losing cyanide ligands to form more stable, less negatively charged species such as [Fe(CN)₄(H₂O)]²⁻.[1]

The presence of counter-ions, such as ammonium (NH₄⁺) in this case, is crucial for the stability of the complex in solution.[1][2][3] These cations form an ion pair with the hexacyanoferrate(II) anion, effectively shielding its high negative charge and preserving the octahedral [Fe(CN)₆]⁴⁻ structure.[1][2][3]

Factors Influencing the Stability of Aqueous Ammonium Hexacyanoferrate(II) Solutions

The stability of aqueous ammonium hexacyanoferrate(II) solutions is influenced by a combination of factors, primarily pH, exposure to light, and temperature.

Effect of pH

The pH of the solution is a critical determinant of stability. Acidic conditions, particularly low pH, are known to cause the degradation of ferrocyanides.[3] In acidic solutions, the cyanide ligands can be protonated, leading to the dissociation of the complex and the formation of hydrogen cyanide (HCN), a highly toxic gas.

Conversely, in highly alkaline solutions (pH > 11), partial dissolution and decomposition of hexacyanoferrate compounds have been reported.[4] For many applications, maintaining a neutral to slightly alkaline pH is preferable to ensure the stability of the complex.

Photolytic Decomposition

Exposure to ultraviolet (UV) radiation can induce the photolysis of the hexacyanoferrate(II) anion.[5] This process involves the absorption of photons, which excites the complex and can lead to the liberation of free cyanide. The rate of photolysis is significantly affected by the intensity of the incident UV radiation and the presence of dissolved organic matter.[5] Interestingly, within a pH range of 4 to 12, the photolysis rate is not significantly affected by pH.[5] The photolytic degradation is believed to proceed through the formation of at least one cyanoferrate intermediate in a reversible reaction.[5]

Thermal Effects

While much of the research on the thermal decomposition of ammonium hexacyanoferrate(II) has been conducted on the solid-state compound, temperature can also influence the stability of its aqueous solutions.[6][7] Increased temperature generally accelerates the rate of chemical reactions, and thus may enhance the rate of both hydrolytic and oxidative degradation pathways. In the solid state, decomposition begins at around 95 °C.[6]

Decomposition Pathways

The degradation of ammonium hexacyanoferrate(II) in aqueous solution can proceed through several pathways, leading to a variety of products.

Acid-Catalyzed Hydrolysis

In acidic media, the hexacyanoferrate(II) complex undergoes hydrolysis. The overall reaction can be represented as:

[Fe(CN)₆]⁴⁻ + 6H₃O⁺ → Fe²⁺(aq) + 6HCN(aq) + 6H₂O

This reaction can proceed stepwise, with the sequential replacement of cyanide ligands by water molecules.

Photochemical Decomposition

Upon exposure to UV light, two primary photochemical transformations can occur: photo-oxidation and photo-aquation.[3]

-

Photo-oxidation: [Fe(CN)₆]⁴⁻ → [Fe(CN)₆]³⁻ + e⁻(aq)

-

Photo-aquation: [Fe(CN)₆]⁴⁻ + H₂O --(hv)--> [Fe(CN)₅(H₂O)]³⁻ + CN⁻

The liberation of cyanide is a key concern in this pathway.

The following diagram illustrates the key factors influencing the stability of the aqueous [Fe(CN)₆]⁴⁻ ion.

Caption: Factors influencing the stability of aqueous hexacyanoferrate(II).

Quantitative Stability Data

The following table summarizes the qualitative and quantitative effects of various parameters on the stability of aqueous hexacyanoferrate(II) solutions.

| Parameter | Effect on Stability | Quantitative Data/Observations | Reference(s) |

| Counter-ions | Essential for stability | In the absence of counter-ions, the [Fe(CN)₆]⁴⁻ complex is unstable and dissociates. | [1][2][3] |

| pH | Low pH promotes degradation | Ferrocyanides are known to degrade in solutions of low pH. Partial dissolution may occur at pH > 11. | [3][4] |

| UV Radiation | Induces photolysis | The rate of photolysis is significantly affected by UV intensity. | [5] |

| Initial Concentration | No significant effect on photolysis rate | The photolysis rate was not significantly affected by initial concentrations from 10 to 400 µg/L as total CN. | [5] |

| Turbidity | No significant effect on photolysis rate | Kaolin clay concentration from 0 to 5 mg/L did not significantly affect the photolysis rate. | [5] |

| Dissolved Organic Matter | Significant effect on photolysis rate | Humic acid concentrations from 0 to 10 mg/L had a significant effect on the photolysis rate. | [5] |

| Temperature (Solid State) | Decomposition starts at 95 °C | Thermal decomposition in the solid state yields various products depending on the atmosphere. | [6] |

Experimental Protocols for Stability Assessment

A comprehensive stability study of aqueous ammonium hexacyanoferrate(II) solutions involves the preparation of solutions, exposure to controlled stress conditions, and periodic analysis of the complex's concentration and the appearance of degradation products.

Materials and Reagents

-

Ammonium Hexacyanoferrate(II) hydrate

-

Deionized water (Type I)

-

Buffers for pH control (e.g., phosphate, borate)

-

Reagents for cyanide analysis (e.g., picric acid, chloramine-T and barbituric acid)

-

UV-Vis Spectrophotometer

-

HPLC or Ion Chromatograph

-

pH meter

-

Controlled temperature chamber/water bath

-

UV lamp with controlled intensity output

General Experimental Workflow

The following diagram outlines a general workflow for assessing the stability of aqueous ammonium hexacyanoferrate(II) solutions.

References

- 1. scispace.com [scispace.com]

- 2. Is the Hexacyanoferrate(II) Anion Stable in Aqueous Solution? A Combined Theoretical and Experimental Study. | Semantic Scholar [semanticscholar.org]

- 3. researchgate.net [researchgate.net]

- 4. Immobilization of Metal Hexacyanoferrate Ion-Exchangers for the Synthesis of Metal Ion Sorbents—A Mini-Review [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Ammonium ferrocyanide - Sciencemadness Wiki [sciencemadness.org]

- 7. pubs.acs.org [pubs.acs.org]

Methodological & Application

Application Notes & Protocols: Ammonium Hexacyanoferrate(II) as a Precursor for Prussian Blue Analogues

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

Prussian blue analogues (PBAs) are a class of coordination polymers with a porous, cubic framework that has garnered significant interest across various scientific disciplines.[1] Their robust structure, tunable composition, high biocompatibility, and straightforward, low-cost synthesis make them ideal candidates for biomedical applications.[2][3] In the realm of drug development, PBAs are being explored as nanoscale carriers for targeted drug delivery, contrast agents for bioimaging, and therapeutic agents themselves (theranostics).[2]

The synthesis of PBAs is typically achieved through a co-precipitation reaction between a transition metal salt and a hexacyanoferrate(II) or hexacyanoferrate(III) complex.[4] While potassium and sodium hexacyanoferrates are the most common precursors, the use of ammonium (B1175870) hexacyanoferrate(II) ((NH₄)₄[Fe(CN)₆]) offers an alternative route. Although less documented, using an ammonium-based precursor could influence the final properties of the PBA, potentially altering the lattice parameters, porosity, and ion-exchange capabilities due to the larger ionic radius of the ammonium ion (NH₄⁺) compared to Na⁺ or K⁺.[5]

These application notes provide a generalized protocol for the synthesis of Prussian blue analogues using ammonium hexacyanoferrate(II) as the cyanide source, summarize key synthesis parameters, and outline potential applications relevant to the biomedical and pharmaceutical fields.

Principle of Synthesis: Co-Precipitation

The primary method for synthesizing PBAs is co-precipitation. This technique involves the controlled mixing of two precursor solutions: one containing the ammonium hexacyanoferrate(II) salt and the other containing a transition metal salt (e.g., salts of Cu²⁺, Mn²⁺, Co²⁺, Zn²⁺). When mixed, the metal ions coordinate with the nitrogen atoms of the cyanide ligands, and the iron in the hexacyanoferrate complex coordinates with the carbon atoms, rapidly forming the stable, three-dimensional cyano-bridged framework of the PBA, which precipitates from the solution.

The general reaction can be expressed as:

2 M²⁺(aq) + (NH₄)₄--INVALID-LINK-- → M₂--INVALID-LINK-- + 4 NH₄⁺(aq)

(Where M²⁺ is a divalent transition metal ion)

The final stoichiometry, particle size, crystallinity, and number of lattice vacancies are highly dependent on synthesis parameters such as precursor concentration, temperature, mixing rate, and pH.[4][6]

Experimental Workflow and Protocols

General Experimental Workflow

The synthesis and characterization of PBAs from an ammonium hexacyanoferrate(II) precursor follow a logical sequence of steps, from preparation to final analysis.

Protocol: Co-Precipitation Synthesis of a Copper-based PBA

This protocol details the synthesis of a copper Prussian blue analogue (Cu-PBA) and is adapted from common procedures for potassium/sodium-based precursors.[4] Researchers should consider this a starting point for optimization.

3.2.1 Materials and Reagents

-

Ammonium hexacyanoferrate(II) hydrate (B1144303) ((NH₄)₄[Fe(CN)₆]·xH₂O)

-

Copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O) or similar copper salt

-

Deionized (DI) water

-

Hydrochloric acid (HCl, for pH adjustment, optional)

-

Citric acid or Polyvinylpyrrolidone (PVP) (optional, as capping agent to control size)

3.2.2 Equipment

-

Two programmable syringe pumps

-

Three-neck round-bottom flask

-

Magnetic stirrer and stir bar

-

Water bath or heating mantle with temperature control

-

Centrifuge and centrifuge tubes

-

Vacuum oven or freeze-dryer

-

pH meter

3.2.3 Procedure

-

Prepare Precursor Solutions:

-

Solution A: Prepare a 0.1 M solution of ammonium hexacyanoferrate(II) in 50 mL of DI water.

-

Solution B: Prepare a 0.1 M solution of copper(II) sulfate in 50 mL of DI water. (Optional: Add a capping agent like citric acid to this solution to control particle growth).

-

-

Set up the Reaction:

-

Place 100 mL of DI water into the three-neck flask equipped with a magnetic stir bar.

-

Place the flask in a water bath set to the desired temperature (e.g., 60 °C). Begin stirring at a moderate speed (e.g., 400 rpm).

-

-

Co-Precipitation Reaction:

-

Using the programmable syringe pumps, simultaneously inject Solution A and Solution B into the stirred DI water in the flask at a slow, controlled flow rate (e.g., 0.5 mL/min).[4]

-

A colored precipitate should form immediately.

-

-

Aging the Precipitate:

-

After the injection is complete, allow the mixture to stir at the set temperature for an aging period of 2 to 24 hours. A longer aging time typically improves crystallinity.

-

-

Washing and Collection:

-

Turn off the heat and allow the solution to cool to room temperature.

-

Transfer the suspension to centrifuge tubes and centrifuge at 8000 rpm for 10 minutes.

-

Discard the supernatant. Resuspend the pellet in DI water and sonicate briefly to break up aggregates.

-

Repeat the centrifugation and washing steps three times with DI water, followed by two washes with ethanol to remove residual water.

-

-

Drying:

-

After the final wash, collect the solid pellet and dry it in a vacuum oven at 60 °C overnight or using a freeze-dryer to obtain a fine powder.

-

-

Storage:

-

Store the final PBA powder in a desiccator to prevent rehydration.

-

Data Presentation: Synthesis Parameters and Characterization

The physicochemical properties of the synthesized PBAs are critically dependent on the reaction conditions.

Table 1: Controlling PBA Properties through Synthesis Parameters

This table summarizes the influence of key experimental variables on the final product, as established in the literature for related PBA systems.[4][6]

| Parameter | Typical Range | Effect on PBA Properties |

| Temperature | 25 - 80 °C | Higher temperatures generally increase crystallinity and may lead to larger particle sizes. |

| Precursor Conc. | 0.01 - 0.5 M | Affects nucleation and growth rates, influencing particle size and size distribution. |

| Flow/Mixing Rate | 0.1 - 5 mL/min | A slower rate promotes controlled growth, leading to higher crystallinity and fewer defects.[7] |

| Aging Time | 1 - 24 hours | Longer aging allows for crystal maturation (Ostwald ripening), improving crystallinity and stability. |

| pH | 2 - 7 | Can influence the protonation state of the complex and the stability of the metal ions, affecting composition. |

| Capping Agent | e.g., Citrate, PVP | Adsorbs to the nanoparticle surface during growth, limiting aggregation and controlling final particle size. |

Logical Relationship Diagram

The interplay between synthesis parameters and PBA characteristics determines their suitability for specific applications.

References

- 1. diva-portal.org [diva-portal.org]

- 2. Prussian blue nanoparticles and their analogues for application to cancer theranostics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Nanoscale Prussian Blue and Its Analogues: Design and Applications in Infection Control, Wound Healing and Beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Strategies for synthesis of Prussian blue analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. Y-tube assisted coprecipitation synthesis of iron-based Prussian blue analogues cathode materials for sodium-ion batteries - RSC Advances (RSC Publishing) [pubs.rsc.org]

Electrochemical applications of Ammonium hexacyanoferrate(II) modified electrodes

This document provides detailed application notes and protocols for the use of Ammonium (B1175870) Hexacyanoferrate(II) (AmHCF(II)) modified electrodes in various electrochemical applications. AmHCF(II), a structural analog of Prussian Blue, is a highly valued material for electrode modification due to its excellent electrochemical stability, well-defined redox activity, and catalytic properties. These characteristics make AmHCF(II)-modified electrodes particularly suitable for the development of sensitive and selective electrochemical sensors for applications in drug development, clinical diagnostics, and environmental monitoring.